Product packaging for Sodium 2-hydroxybutanoate(Cat. No.:CAS No. 19054-57-0)

Sodium 2-hydroxybutanoate

Cat. No.: B100085
CAS No.: 19054-57-0
M. Wt: 126.09 g/mol
InChI Key: MOSCXNXKSOHVSQ-UHFFFAOYSA-M
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Description

Overview of Alpha-Hydroxy Acids and Related Metabolites

Alpha-hydroxy acids (AHAs) are a class of organic carboxylic acids characterized by a hydroxyl (-OH) group attached to the alpha-carbon atom, the carbon adjacent to the carboxyl group. frontiersin.orgelifesciences.org This structural feature imparts specific chemical properties that influence their reactivity, solubility, and capacity for hydrogen bonding. frontiersin.org Many AHAs are naturally occurring compounds found in various biological systems and foodstuffs. elifesciences.orgfrontiersin.org For instance, glycolic acid is found in sugarcane, lactic acid in sour milk, and citric and malic acids in fruits. elifesciences.orgfrontiersin.org

In biological contexts, AHAs such as lactic acid and glycolic acid are well-known for their roles in metabolic processes. frontiersin.org Beyond these common examples, a variety of other AHAs exist, each with unique origins and functions. Sodium 2-hydroxybutanoate (B1229357) falls into this category, representing a less ubiquitous but metabolically significant AHA. Its presence and concentration in biological fluids can provide insights into the status of specific metabolic pathways.

Endogenous Formation and Origin of 2-Hydroxybutanoate in Mammalian Tissues

2-Hydroxybutanoate is not an externally supplied nutrient but is synthesized within the body through several interconnected metabolic routes. Its production is intrinsically linked to the catabolism of amino acids and the cellular response to metabolic stress. The principal sites of its formation are the liver and other tissues actively engaged in these metabolic processes. jst.go.jpscispace.comfrontiersin.org The formation of 2-hydroxybutanoate is a direct consequence of the generation of its precursor, 2-ketobutyrate (also known as alpha-ketobutyrate). jst.go.jpscispace.com

One of the primary sources of 2-ketobutyrate is the breakdown of the essential amino acid L-threonine. jst.go.jpscispace.comrupahealth.com In many organisms, the enzyme serine/threonine dehydratase catalyzes the conversion of L-threonine into 2-ketobutyrate and ammonia. mdpi.complos.org This pathway is a significant contributor to the endogenous pool of 2-ketobutyrate, which can then be further metabolized. plos.org The catabolism of L-threonine is a key process in amino acid metabolism, and the resulting 2-ketobutyrate serves as a branch point for several metabolic fates, including the production of 2-hydroxybutanoate. mdpi.com

The synthesis of the vital antioxidant glutathione (B108866) is another major pathway that generates 2-ketobutyrate and, consequently, 2-hydroxybutanoate. jst.go.jprupahealth.comnih.gov This occurs via the transsulfuration pathway, which is central to cysteine biosynthesis. jst.go.jpnih.govnih.gov Under conditions of oxidative stress or increased demand for detoxification, the synthesis of glutathione is upregulated. jst.go.jpscispace.comnih.gov If the availability of L-cysteine becomes a limiting factor for glutathione synthesis, homocysteine is diverted into the transsulfuration pathway to produce cysteine. jst.go.jpnih.govhealthmatters.io In this pathway, cystathionine (B15957) is formed from homocysteine and serine, and is then cleaved by the enzyme cystathionine γ-lyase to yield cysteine and 2-ketobutyrate as a byproduct. nih.govhealthmatters.ionih.gov The increased flux through this pathway during periods of high metabolic demand leads to a corresponding increase in the production of 2-ketobutyrate. jst.go.jpnih.gov

Once 2-ketobutyrate is formed, it can be reduced to 2-hydroxybutanoate by the enzyme lactate (B86563) dehydrogenase (LDH). ebi.ac.ukelifesciences.org This reaction is analogous to the conversion of pyruvate (B1213749) to lactate, another well-known function of LDH. ebi.ac.uk The reduction of 2-ketobutyrate is dependent on the cellular redox state, specifically the ratio of NADH to NAD+. An elevated NADH/NAD+ ratio, which can occur during periods of increased fatty acid oxidation or intense exercise, favors the reduction of 2-ketobutyrate to 2-hydroxybutanoate. While LDH can catalyze this reaction, 2-ketobutyrate is an efficient substrate for LDH, with some studies suggesting a maximum relative reaction rate even greater than that for pyruvate. ebi.ac.uk Conversely, the oxidation of 2-hydroxybutanoate back to 2-ketobutyrate by LDH is a much slower process. ebi.ac.ukelifesciences.org

As detailed in the context of glutathione synthesis, the transsulfuration pathway is a critical route for endogenous cysteine production. nih.govebi.ac.ukelifesciences.org This pathway begins with the essential amino acid methionine, which is converted to homocysteine. nih.gov Homocysteine then combines with serine to form cystathionine, which is subsequently cleaved to produce cysteine and 2-ketobutyrate. healthmatters.ionih.gov Therefore, the synthesis of cysteine for incorporation into proteins and other vital molecules is directly linked to the production of 2-ketobutyrate. ebi.ac.ukelifesciences.org This makes 2-hydroxybutanoate a metabolic marker for the activity of the transsulfuration pathway and the rate of endogenous cysteine synthesis. nih.govebi.ac.ukelifesciences.org

Physiological Concentrations and Distribution in Biological Fluids

2-Hydroxybutanoate is a normal constituent of various human biological fluids, with its concentration reflecting the balance of its production and utilization. It can be detected and quantified in blood, urine, and cerebrospinal fluid. nih.gov The physiological levels of 2-hydroxybutanoate can fluctuate in response to various factors, including diet, exercise, and metabolic state. elifesciences.org

Biological FluidReported Concentration RangeNotes
Blood (Plasma/Serum)8.00–80.0 µMConcentrations can increase after intense exercise. elifesciences.orgnih.gov
Urine0.10–2.68 µg/ml; <1.24 mcg/mg creatinine (B1669602)Values can vary significantly between studies and are often normalized to creatinine excretion. rupahealth.comnih.gov
Cerebrospinal Fluid (CSF)Approximately 37.0 ± 24.0 µMLevels may be altered in certain neurological conditions. frontiersin.orgnih.govnih.gov

Serum/Plasma Levels

The concentration of 2-hydroxybutanoate in serum and plasma is a dynamically regulated parameter that reflects the body's metabolic state. Elevated levels are often observed in conditions associated with metabolic stress and have been identified as a potential early biomarker for insulin (B600854) resistance and type 2 diabetes. hmdb.calmdb.canih.gov

In individuals with normal glucose tolerance, fasting serum levels of α-hydroxybutyrate (α-HB) are typically in the lower micromolar range. However, these levels can increase significantly with worsening glucose tolerance. nih.gov Studies have shown that plasma concentrations of 2-HB are positively correlated with HbA1c, a marker of long-term blood glucose control. plos.org For instance, in a cross-sectional study of individuals at increased risk for diabetes, fasting α-HB levels were categorized into tertiles, with the highest tertile (>53.8 µmol/L) being associated with higher fasting glucose, insulin, and C-peptide values compared to the lowest tertile (<37.5 µmol/L). nih.gov

A comprehensive analysis of over 90,000 mass spectrometry measurements reported a median α-HB concentration of 43 µM (4.3 µg/mL) in non-fasting individuals and 47 µM (4.7 µg/mL) in fasting individuals. nih.gov In the context of diabetic ketoacidosis (DKA), a severe metabolic complication of diabetes, levels of the related ketone body beta-hydroxybutyrate (which is structurally similar) can rise dramatically, with levels greater than 0.5 mmol/L considered abnormal and levels of 3 mmol/L often indicating the need for treatment. medscape.com While distinct from 2-hydroxybutanoate, the dynamics of ketone bodies in DKA provide a parallel example of how small molecule metabolites in the blood reflect profound metabolic dysregulation.

Fasting Serum α-Hydroxybutyrate (α-HB) Levels and Associated Parameters

α-HB TertileConcentration Range (µmol/L)Associated Findings
First Tertile<37.5Lower mean fasting glucose, insulin, and C-peptide values. nih.gov
Second Tertile37.0–53.8Higher mean fasting glucose, insulin, and C-peptide values compared to the first tertile. nih.gov
Third Tertile>53.8Highest mean fasting glucose, insulin, and C-peptide values. nih.gov

Urinary Excretion

The kidneys play a crucial role in the clearance of 2-hydroxybutanoate, and its levels in urine can reflect systemic metabolic changes. wikipedia.orglmdb.ca Increased urinary excretion of 2-hydroxybutyrate is associated with several conditions, including lactic acidosis, ketoacidosis, strenuous physical exercise, and alcohol consumption. ebi.ac.uk

In cases of combined lactic and ketoacidosis, urinary excretion of 2-HB can be substantial, reaching up to 2.3 mmol/mmol of creatinine, while blood levels may only show trace amounts. ebi.ac.uk This highlights the significance of urinary analysis in detecting the overproduction of this metabolite. Animal studies have demonstrated that rats with induced diabetes excrete large quantities of 2-HB in their urine, correlating with the development of ketoacidosis. ebi.ac.uk The normal range for urinary 2-hydroxybutyric acid is typically between 0.03 and 1.8 mmol/mol creatinine. healthmatters.io An increased urinary output of 2-HB is often linked to an upregulation of the cystathionine beta-synthase (CBS) pathway, which occurs during periods of increased demand for glutathione or when methylation processes are impaired. mosaicdx.com

Urinary 2-Hydroxybutyrate Levels in Different Conditions

ConditionUrinary 2-Hydroxybutyrate LevelReference
Normal Range0.03 - 1.8 mmol/mol creatinine healthmatters.io
Combined Lactic and KetoacidosisUp to 2.3 mmol/mmol creatinine ebi.ac.uk

Presence in Other Biofluids and Excreta

Beyond blood and urine, 2-hydroxybutanoate has been identified in a variety of other human biofluids and excreta, indicating its widespread distribution throughout the body. hmdb.cafoodb.ca Its presence in these fluids underscores its role as a systemic metabolite. These biofluids include:

Cerebrospinal Fluid (CSF) hmdb.cafoodb.ca

Saliva hmdb.cafoodb.ca

Feces hmdb.cafoodb.ca

Sweat hmdb.cafoodb.ca

The quantification of 2-hydroxybutanoate in these different matrices is an area of ongoing research and may provide further insights into localized metabolic processes and their connection to systemic health. nih.gov

Metabolic Homeostasis and Regulation of 2-Hydroxybutanoate

The production and regulation of 2-hydroxybutanoate are intricately linked to central metabolic pathways, primarily in the liver. wikipedia.orghmdb.ca Its formation is a byproduct of amino acid catabolism and the synthesis of the major antioxidant, glutathione. wikipedia.orglmdb.ca

Specifically, 2-hydroxybutyrate is derived from alpha-ketobutyrate (also known as 2-ketobutyrate). hmdb.calmdb.ca Alpha-ketobutyrate is generated during the breakdown of the amino acids L-threonine and methionine, and also during the transsulfuration pathway where homocysteine is converted to cystathionine and then to cysteine for glutathione synthesis. wikipedia.orghmdb.ca

Under conditions of oxidative stress, there is an increased demand for hepatic glutathione synthesis. wikipedia.orglmdb.ca This heightened activity of the transsulfuration pathway leads to a greater production of alpha-ketobutyrate as a byproduct. wikipedia.org Subsequently, alpha-ketobutyrate can be reduced to 2-hydroxybutyrate by the enzyme lactate dehydrogenase (LDH) or alpha-hydroxybutyrate dehydrogenase. hmdb.cahealthmatters.io This reaction is dependent on the cellular redox state, specifically an increased ratio of NADH to NAD+. hmdb.calmdb.ca An elevated NADH/NAD+ ratio, which can result from increased fatty acid oxidation, is a key factor in promoting the conversion of alpha-ketobutyrate to 2-hydroxybutyrate. hmdb.caplos.org

Recent research also suggests a feedback role for 2-hydroxybutyrate itself. It has been shown to inhibit branched-chain aminotransferase enzymes, which could in turn influence branched-chain amino acid (BCAA) degradation pathways. elifesciences.orgnih.govelifesciences.org This indicates that 2-hydroxybutyrate is not just a passive byproduct but may also actively participate in regulating metabolic homeostasis. elifesciences.orgku.dk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B100085 Sodium 2-hydroxybutanoate CAS No. 19054-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSCXNXKSOHVSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

565-70-8 (Parent), 600-15-7 (Parent)
Record name Sodium 2-hydroxybutyrate
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DSSTOX Substance ID

DTXSID70940621
Record name Sodium 2-hydroxybutanoate
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Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5094-24-6, 19054-57-0
Record name Sodium 2-hydroxybutyrate
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Record name Sodium DL-2-hydroxybutyrate
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Record name Sodium 2-hydroxybutanoate
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Record name Sodium DL-2-hydroxybutyrate
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Record name SODIUM 2-HYDROXYBUTYRATE
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Metabolic Pathways and Enzymatic Interactions of 2 Hydroxybutanoate

Interconversion with 2-Ketobutyrate

2-hydroxybutanoate (B1229357) exists in a reversible equilibrium with 2-ketobutyrate (2-KB), a pivotal metabolic intermediate. nih.govelifesciences.org This interconversion is catalyzed by specific dehydrogenases, allowing the cell to modulate the levels of these two compounds based on its metabolic state. ontosight.aihmdb.calmdb.ca

Lactate (B86563) Dehydrogenase (LDH) Activity and Kinetics in 2-Hydroxybutanoate Oxidation and 2-Ketobutyrate Reduction

Lactate dehydrogenase (LDH) is the primary enzyme responsible for the interconversion of 2-hydroxybutanoate and 2-ketobutyrate. nih.govelifesciences.orgwikipedia.org This reaction is analogous to LDH's canonical function of converting lactate to pyruvate (B1213749). wikipedia.org 2-ketobutyrate is a product of endogenous cysteine synthesis via the transsulfuration pathway and is reduced by LDH to form 2-hydroxybutanoate. nih.govelifesciences.orgelifesciences.org

Kinetic studies reveal that LDH enzymes are highly efficient at reducing 2-ketobutyrate to 2-hydroxybutanoate. In fact, 2-ketobutyrate is a more efficient substrate for both bovine skeletal muscle LDH (rich in M subunits) and bovine heart LDH (rich in H subunits) than pyruvate. nih.govelifesciences.org Conversely, the oxidation of 2-hydroxybutanoate back to 2-ketobutyrate is a much slower process. nih.govelifesciences.org This kinetic disparity favors the production and accumulation of 2-hydroxybutanoate from 2-ketobutyrate. elifesciences.org

Research on NAD-independent L-lactate dehydrogenase (L-iLDH) has also demonstrated its ability to catalyze the kinetic resolution of racemic 2-hydroxybutanoate mixtures, producing optically active D-2-hydroxybutanoate and 2-oxobutanoate (B1229078) (2-ketobutyrate). nih.govmssm.edu

Table 1: Substrate Specificity of NAD-Independent D-Lactate Dehydrogenase
SubstrateKm (µM)kcat (s⁻¹)
D-2-hydroxybutyrate100 ± 5.366 ± 5.0
D-lactate57 ± 7.8120 ± 19
L-lactate1040 ± 509.5 ± 1.1
D-glycerate1380 ± 1408.0 ± 1.4

Kinetic parameters of recombinant Fe-S d-iLDH for various 2-hydroxyacids. Data from a study on a bacterial multidomain NAD-independent d-lactate dehydrogenase, with MTT as the electron acceptor. asm.org

Alpha-Hydroxybutyrate Dehydrogenase (α-HBDH) Involvement

Alpha-hydroxybutyrate dehydrogenase (α-HBDH) is another enzyme cited in the catalysis of the reaction between 2-hydroxybutyrate and 2-ketobutyrate. ontosight.aihmdb.cadoronscientific.com It is now understood that α-HBDH activity is not from a distinct enzyme but is rather a manifestation of the activity of lactate dehydrogenase isoenzymes, particularly those rich in the H-subunit (LDH-1 and LDH-2), which are prevalent in heart muscle. ontosight.aiwikipedia.org Therefore, the involvement of α-HBDH is synonymous with the action of LDH in this metabolic conversion. np-mrd.orghmdb.calmdb.ca

Kinetic Studies of Interconversion Rates

Kinetic analyses consistently demonstrate a significant disparity in the rates of the forward and reverse reactions between 2-hydroxybutanoate and 2-ketobutyrate catalyzed by LDH. The reduction of 2-ketobutyrate to 2-hydroxybutanoate is a rapid and efficient process. nih.govelifesciences.org In contrast, the oxidation of 2-hydroxybutanoate to 2-ketobutyrate is markedly slow. nih.govelifesciences.org This slow conversion rate means that 2-hydroxybutanoate, once formed, is likely to accumulate within the cell, allowing it to exert other metabolic effects before being oxidized. elifesciences.orgbiorxiv.org This inefficient oxidation explains why 2-hydroxybutanoate is considered a poor fuel for oxidative metabolism compared to 2-ketobutyrate. nih.govresearchgate.net The efficient production from 2-ketobutyrate combined with its slow clearance contributes to the sustained increase in 2-hydroxybutanoate levels observed after events like strenuous exercise. elifesciences.org

Involvement in Branched-Chain Amino Acid (BCAA) Metabolism

Beyond its direct interconversion with 2-ketobutyrate, 2-hydroxybutanoate plays a significant regulatory role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. nih.govelifesciences.org

Inhibition of Branched-Chain Aminotransferase (BCAT) Enzymes by 2-Hydroxybutanoate

A key interaction of 2-hydroxybutanoate is its direct inhibition of branched-chain aminotransferase (BCAT) enzymes. nih.govelifesciences.orgelifesciences.orgscilit.com BCATs catalyze the first step in BCAA degradation, the reversible transamination of BCAAs to their corresponding branched-chain keto acids (BCKAs). nih.govelifesciences.org 2-hydroxybutanoate, being an alpha-hydroxy acid, acts as a competitive inhibitor of these enzymes. nih.govelifesciences.orgbiorxiv.org This inhibition slows the initial step of BCAA catabolism. biorxiv.orgresearchgate.net

Table 2: Effect of 2-Hydroxybutanoate on BCAA Metabolism
Metabolic StepEnzymeEffect of 2-Hydroxybutanoate
BCAA TransaminationBranched-Chain Aminotransferase (BCAT)Inhibition

Summary of the direct inhibitory effect of 2-hydroxybutanoate on the initial step of the BCAA degradation pathway. nih.govelifesciences.orgelifesciences.org

Impact on BCAA Degradation Pathway

The inhibition of BCAT by 2-hydroxybutanoate creates a metabolic feedback loop that influences the entire BCAA degradation pathway. nih.govelifesciences.org By slowing the conversion of BCAAs to BCKAs, the accumulation of 2-hydroxybutanoate can lead to a long-term transcriptional upregulation of genes involved in BCAA degradation. nih.govelifesciences.orgelifesciences.org This is a compensatory response to overcome the initial inhibition. nih.gov

Interactions with Alpha-Ketoglutarate-Dependent Enzymatic Reactions

2-Hydroxybutanoate, as an alpha-hydroxy carboxylic acid, shares structural similarities with 2-hydroxyglutarate (2-HG), a known competitive inhibitor of α-ketoglutarate (αKG)-dependent enzymatic reactions. elifesciences.orgbiorxiv.orgelifesciences.org This has led to the investigation of 2-HB as a potential modulator of this broad family of enzymes.

Competitive Inhibition of Alpha-Ketoglutarate-Dependent Dioxygenases (αKGDD)

Alpha-ketoglutarate-dependent dioxygenases (αKGDDs) are a large family of enzymes that utilize αKG as a cosubstrate to catalyze various reactions, including hydroxylation and demethylation. nih.govwikipedia.org Due to its structural similarity to αKG, 2-hydroxyglutarate (2-HG) acts as a competitive inhibitor of many αKGDDs. elifesciences.orgbiorxiv.orgelifesciences.orgnih.gov It is hypothesized that 2-HB may also function as a competitive inhibitor of these enzymes, although the extent and specificity of this inhibition are areas of ongoing research. elifesciences.orgbiorxiv.orgelifesciences.org The potential inhibition of αKGDDs by 2-HB could have wide-ranging effects on cellular processes, given the diverse roles of these enzymes. elifesciences.orgbiorxiv.orgelifesciences.org

Modulation of Prolyl Hydroxylase (PHD) and Factor Inhibiting HIF (FIH)

Among the αKGDDs are prolyl hydroxylases (PHDs) and the factor inhibiting hypoxia-inducible factor (FIH), which are key regulators of the cellular response to hypoxia. elifesciences.orgbiorxiv.orgelifesciences.org These enzymes hydroxylate the alpha subunit of hypoxia-inducible factor (HIF-1α), targeting it for degradation under normoxic conditions. nih.gov Inhibition of PHDs and FIH can lead to the stabilization of HIF-1α, even in the presence of oxygen. nih.govnih.gov Given that 2-HB is structurally analogous to αKG, it has been proposed as a potential modulator of PHD and FIH activity. elifesciences.orgbiorxiv.orgelifesciences.org Any inhibitory effect of 2-HB on these enzymes could influence HIF-1α stability and the subsequent transcriptional response. elifesciences.orgbiorxiv.orgelifesciences.org

Influence on Epigenetic Regulators (e.g., Lysine (B10760008) Demethylases)

A subset of αKGDDs functions as epigenetic regulators, including lysine demethylases (KDMs), which play a crucial role in modifying histone proteins and thereby regulating gene expression. elifesciences.orgbiorxiv.orgelifesciences.orgcore.ac.uk The oncometabolite 2-hydroxyglutarate (2-HG) is known to inhibit histone lysine demethylases, leading to alterations in histone methylation patterns. nih.govnih.gov The structural similarity of 2-HB to 2-HG suggests that it may also influence the activity of these epigenetic-modifying enzymes. elifesciences.orgbiorxiv.orgelifesciences.org By potentially inhibiting lysine demethylases, 2-HB could contribute to changes in the epigenetic landscape of the cell. elifesciences.orgbiorxiv.orgelifesciences.org

Role in the Tricarboxylic Acid (TCA) Cycle

Conversion of 2-Ketobutyrate to Propionyl-CoA by Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH)

2-Ketobutyrate, which can be formed from the catabolism of amino acids like threonine and methionine, is a substrate for the branched-chain keto acid dehydrogenase complex (BCKDH). elifesciences.orgelifesciences.orgnih.govwikipedia.org This multi-enzyme complex catalyzes the oxidative decarboxylation of 2-KB to form propionyl-CoA. elifesciences.orgelifesciences.orgnih.govwikipedia.org Propionyl-CoA can then be further metabolized to succinyl-CoA, an intermediate of the TCA cycle. elifesciences.orgelifesciences.orgnih.govwikipedia.org This conversion represents a key anaplerotic pathway, replenishing TCA cycle intermediates. The efficiency of this conversion is crucial, as it dictates the balance between the mitochondrial oxidation of 2-KB and its reduction to 2-HB by lactate dehydrogenase (LDH). elifesciences.orgelifesciences.org

Table 1: Key Research Findings on 2-Hydroxybutanoate's Metabolic Interactions

Metabolic Area Key Finding Supporting Evidence Citation
BCAA Metabolism Positive correlation between circulating 2-HB and markers of BCAA degradation.Metabolomics studies in mice post-exercise. nih.govelifesciences.orgelifesciences.orgbiorxiv.org
2-HB provides metabolic feedback to the BCAA degradation pathway.In vitro studies showing increased gene expression of BCAA degradation enzymes upon 2-HB treatment. nih.govelifesciences.orgelifesciences.orgelifesciences.org
αKGDD Interactions 2-HB is a potential competitive inhibitor of αKGDDs.Structural similarity to the known inhibitor 2-hydroxyglutarate. elifesciences.orgbiorxiv.orgelifesciences.org
PHD/FIH Modulation Potential modulation of PHD and FIH activity.As members of the αKGDD family, they are potential targets for inhibition by αKG analogs like 2-HB. elifesciences.orgbiorxiv.orgelifesciences.org
Epigenetic Regulation Potential influence on lysine demethylases.Structural similarity to 2-HG, a known inhibitor of these epigenetic regulators. elifesciences.orgbiorxiv.orgelifesciences.org
TCA Cycle Role 2-KB, the precursor of 2-HB, is converted to the TCA cycle intermediate succinyl-CoA.The conversion is mediated by BCKDH and subsequent enzymes. elifesciences.orgelifesciences.orgnih.govwikipedia.org

Propionyl-CoA Carboxylase (PCC) Activity and Succinyl-CoA Production

The catabolism of 2-hydroxybutanoate's precursor, α-ketobutyrate, is a direct route to the production of propionyl-CoA and subsequently succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govelifesciences.orgelifesciences.org α-ketobutyrate is transported into the mitochondrial matrix where it is converted into propionyl-CoA. wikipedia.org This conversion is catalyzed by the branched-chain keto acid dehydrogenase complex (BCKDH). nih.govelifesciences.org

Once formed, propionyl-CoA undergoes carboxylation in an ATP-dependent reaction catalyzed by propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme. nih.govwikipedia.org This reaction yields (S)-methylmalonyl-CoA, which is then epimerized to (R)-methylmalonyl-CoA. wikipedia.org Finally, methylmalonyl-CoA mutase converts (R)-methylmalonyl-CoA to succinyl-CoA, which can then enter the TCA cycle for energy production. wikipedia.org Therefore, the metabolic flux through PCC is directly linked to the degradation of α-ketobutyrate, the precursor of 2-hydroxybutanoate. nih.govelifesciences.org

Table 1: Key Enzymes in the Conversion of α-Ketobutyrate to Succinyl-CoA

EnzymeSubstrate(s)Product(s)Cofactor(s)
Branched-chain keto acid dehydrogenaseα-KetobutyratePropionyl-CoANAD+, CoA
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA, HCO₃⁻, ATP(S)-Methylmalonyl-CoABiotin, ATP
Methylmalonyl-CoA Epimerase(S)-Methylmalonyl-CoA(R)-Methylmalonyl-CoA-
Methylmalonyl-CoA Mutase(R)-Methylmalonyl-CoASuccinyl-CoAAdenosylcobalamin

Other Associated Metabolic Pathways

The generation of 2-hydroxybutanoate is not isolated but is connected with other fundamental metabolic pathways, primarily through its precursor, α-ketobutyrate.

In yeast, such as Saccharomyces cerevisiae, 2-hydroxybutanoate's precursor, 2-ketobutyrate, is a key substrate in the biosynthesis of the branched-chain amino acid isoleucine. nih.govyeastgenome.org The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase, catalyzes the condensation of 2-ketobutyrate with pyruvate. expasy.orguniprot.orguq.edu.au This reaction forms (S)-2-aceto-2-hydroxybutanoate, which is an intermediate in the pathway leading to isoleucine. nih.govyeastgenome.orgymdb.ca

The acetolactate synthase complex in Saccharomyces cerevisiae is a tetramer composed of two catalytic subunits (Ilv2p) and two regulatory subunits (Ilv6p). uniprot.org This enzyme is crucial as it represents the first common step in the biosynthesis of all branched-chain amino acids. uniprot.org An excess of 2-ketobutyrate can drive this pathway, potentially leading to increased isoleucine synthesis and a depletion of L-valine. nih.gov

The catabolism of the essential amino acid methionine is a significant source of α-ketobutyrate. np-mrd.orghmdb.cawikipedia.org The metabolic pathway proceeds through the conversion of methionine to homocysteine. lmdb.canih.gov Homocysteine is then diverted into the transsulfuration pathway, where it reacts with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. nih.gov Subsequently, the enzyme cystathionine γ-lyase cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate. nih.gov This α-ketobutyrate can then be reduced to 2-hydroxybutanoate. lmdb.canp-mrd.org

The synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH), is tightly linked to the production of 2-hydroxybutanoate. lmdb.cawikipedia.org During conditions of increased oxidative stress or detoxification demands, the rate of hepatic glutathione synthesis increases dramatically. np-mrd.orghmdb.cawikipedia.org This heightened demand can make L-cysteine, a key component of glutathione, a limiting factor. lmdb.cawikipedia.org

To meet the increased need for cysteine, homocysteine is shunted from the methionine regeneration cycle into the transsulfuration pathway to produce more cysteine. lmdb.canp-mrd.orghmdb.ca As described in the methionine metabolism section, the cleavage of cystathionine in this pathway releases α-ketobutyrate as a byproduct. lmdb.cawikipedia.org The subsequent reduction of this surplus α-ketobutyrate leads to the formation of 2-hydroxybutanoate, making its levels an indicator of high-flux through the glutathione synthesis pathway. np-mrd.orgrupahealth.com

Enzymatic Reaction Systems Involving 2-Hydroxybutanoate

The direct enzymatic conversion involving 2-hydroxybutanoate is primarily characterized by oxidoreductase reactions that mediate its formation and degradation.

The interconversion between 2-hydroxybutanoate and its corresponding keto-acid, 2-ketobutyrate, is a reversible oxidoreductase reaction. genome.jp This reaction is catalyzed by lactate dehydrogenase (LDH), an enzyme also known as 2-hydroxybutyrate dehydrogenase (HBDH) for its activity on this substrate. lmdb.canp-mrd.orgwikipedia.org The reaction is dependent on the coenzymes NAD⁺ and NADH, with the balance between the two influencing the direction of the reaction. nih.govijhmr.com

Reaction: 2-Hydroxybutanoic acid + NAD⁺ ⇌ 2-Oxobutanoate + NADH + H⁺ genome.jp

Lactate dehydrogenase exists as five different isoenzymes (LDH-1 to LDH-5), which are tetramers of H and M subunits. wikipedia.org While LDH can catalyze the dehydrogenation of 2-hydroxybutyrate, it is considered a poorer substrate than lactate. wikipedia.orgijhmr.com Studies with isolated bovine LDH have quantified the relative reaction rates. Using bovine heart LDH (enriched in H subunits), 2-hydroxybutanoate exhibited a maximum reaction rate that was approximately 30% of that for lactate. elifesciences.orgelifesciences.orgelifesciences.org With bovine skeletal muscle LDH (enriched in M subunits), the rate was even lower, at about 15% that of lactate. elifesciences.orgelifesciences.orgelifesciences.org Conversely, the reduction of 2-ketobutyrate to 2-hydroxybutanoate is efficient, with a maximum relative reaction rate greater than that of pyruvate. elifesciences.orgelifesciences.orgelifesciences.org This kinetic profile favors the production of 2-hydroxybutanoate from 2-ketobutyrate and explains its accumulation under certain metabolic conditions. elifesciences.org

Table 2: Relative Activity of Lactate Dehydrogenase (LDH) with Different Substrates

Enzyme SourceSubstrateRelative Maximum Reaction Rate (Compared to Lactate)
Bovine Heart LDH2-Hydroxybutanoate~30%
Bovine Skeletal Muscle LDH2-Hydroxybutanoate~15%
Bovine LDH (Heart & Muscle)2-Ketobutyrate>100% (Compared to Pyruvate)

Data sourced from studies on isolated bovine LDH enzymes. elifesciences.orgelifesciences.orgelifesciences.org

Isomerase Reactions

Isomerase reactions involve the intramolecular rearrangement of atoms, converting a molecule into one of its isomers. While the primary metabolic flux of 2-hydroxybutanoate is governed by dehydrogenase activity, isomerase reactions also play a role, particularly in the interconversion of its stereoisomers and related metabolites.

2-Hydroxybutanoic acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxybutanoate and (S)-2-hydroxybutanoate. The biological activity and metabolic fate of these enantiomers can differ.

Recent research has identified a superfamily of enzymes known as lactate racemase (LarA) homologs that are capable of racemizing 2-hydroxy acids. nih.gov Racemization is a process that converts a pure enantiomer into a mixture of both enantiomers. Some members of this superfamily have been shown to exhibit racemase activity towards 2-hydroxybutyrate, facilitating the interconversion between its (R) and (S) forms. nih.gov This enzymatic activity is dependent on a nickel-pincer nucleotide (NPN) cofactor. nih.gov

Another relevant isomerase is acetolactate mutase , also known as acetohydroxy acid isomerase. qmul.ac.ukgenome.jp While this enzyme does not directly act on 2-hydroxybutanoate, it catalyzes the conversion of a structurally related compound, 2-aceto-2-hydroxybutanoate, to 3-hydroxy-3-methyl-2-oxopentanoate. qmul.ac.ukgenome.jp This reaction is a key step in the biosynthesis of branched-chain amino acids. biocyc.org The ability of this isomerase to act on a substrate with a similar 2-hydroxybutanoate core structure highlights the potential for isomerase activity within related metabolic networks.

The interconversion between the different enantiomers of 2-hydroxybutanoate is significant as different enzymes may exhibit stereospecificity, preferentially acting on one enantiomer over the other. For instance, the dehydrogenases involved in its primary metabolic pathway may have different affinities for the (R) and (S) forms. The presence of racemases ensures that both enantiomers can be made available for subsequent metabolic processes.

Table 1: Key Enzymes in 2-Hydroxybutanoate Metabolism

Enzyme EC Number Reaction Catalyzed Metabolic Pathway
Lactate Dehydrogenase (LDH) 1.1.1.27 2-Ketobutyrate + NADH + H+ ⇌ 2-Hydroxybutanoate + NAD+ Amino Acid Catabolism, Glutathione Metabolism
2-Hydroxybutyrate Dehydrogenase (HBDH) 1.1.1.27 2-Ketobutyrate + NADH + H+ ⇌ 2-Hydroxybutanoate + NAD+ Amino Acid Catabolism, Glutathione Metabolism
Branched-chain keto acid dehydrogenase complex (BCKDH) - 2-Ketobutyrate + CoA + NAD+ → Propionyl-CoA + CO2 + NADH + H+ Amino Acid Catabolism
Lactate Racemase (LarA) Homologs - (R)-2-Hydroxybutanoate ⇌ (S)-2-Hydroxybutanoate Isomerization
Acetolactate Mutase 5.4.99.3 2-Aceto-2-hydroxybutanoate ⇌ 3-Hydroxy-3-methyl-2-oxopentanoate Branched-Chain Amino Acid Biosynthesis

Table 2: Compound Names Mentioned in the Article

Compound Name
Sodium 2-hydroxybutanoate
2-Hydroxybutanoic acid
2-Ketobutyrate
Nicotinamide adenine (B156593) dinucleotide (NADH)
NAD+
Lactate
Pyruvate
Threonine
Methionine
Glutathione
Propionyl-CoA
(R)-2-hydroxybutanoate
(S)-2-hydroxybutanoate
2-Aceto-2-hydroxybutanoate

Physiological and Molecular Roles of 2 Hydroxybutanoate in Biological Regulation

Regulation of Muscular Fatigue

Post-Exercise Accumulation and Persistence in Plasma

Following physical exertion, the concentration of 2-hydroxybutanoate (B1229357) in the plasma exhibits a unique and prolonged increase. Unlike other exercise-induced metabolites such as lactate (B86563), which return to baseline levels relatively quickly, 2-hydroxybutanoate levels can continue to rise for at least three hours after the cessation of exercise. elifesciences.orgnih.govelifesciences.org This sustained accumulation is observed not only in the bloodstream but also in various tissues. elifesciences.orgelifesciences.org The production of 2-hydroxybutanoate is largely attributed to the liver and skeletal muscle. elifesciences.orgelifesciences.org Its slow clearance from the circulation suggests that it is not rapidly consumed as a fuel source, supporting the idea that its accumulation serves a signaling purpose. elifesciences.orgbiorxiv.org

The persistence of elevated 2-hydroxybutanoate levels post-exercise is a key characteristic that distinguishes it from other metabolites and points towards its role as a signaling molecule that mediates the body's adaptive response to exercise.

Impact on Oxidative Capacity in Muscle

A growing body of evidence indicates that 2-hydroxybutanoate plays a crucial role in enhancing the oxidative capacity of skeletal muscle. elifesciences.orgbiorxiv.orgresearchgate.net Studies have shown that repeated administration of 2-hydroxybutanoate in mice can mimic the effects of exercise training, leading to improved fatigue resistance in oxidative skeletal muscle. elifesciences.orgelifesciences.org This enhancement of oxidative metabolism is a key factor in improving exercise performance. biorxiv.org In vitro studies using C2C12 myoblasts have further demonstrated that treatment with 2-hydroxybutanoate promotes oxidative metabolism. nih.gov This effect is linked to a transcriptional upregulation of genes involved in the degradation of branched-chain amino acids (BCAAs). nih.govbiorxiv.org

The ability of 2-hydroxybutanoate to boost muscle oxidative capacity highlights its function as a mediator of the physiological adaptations that occur in response to regular physical activity.

Mechanism of Action via SIRT4 and C/EBPβ

The molecular mechanism underlying the effects of 2-hydroxybutanoate on muscle metabolism involves a sophisticated signaling cascade. Research has revealed that 2-hydroxybutanoate directly inhibits branched-chain aminotransferase (BCAT) enzymes. elifesciences.orgnih.govresearchgate.net This inhibition triggers a shift in the compartmental abundance of protein ADP-ribosylation, a process dependent on the mitochondrial sirtuin, SIRT4. elifesciences.orgnih.govresearchgate.net

SIRT4 is stimulated by the metabolic shift induced by 2-hydroxybutanoate, leading to a decrease in nuclear protein ADP-ribosylation. elifesciences.orgnih.govresearchgate.net This reduction in nuclear ADP-ribosylation facilitates the binding of the transcription factor CCAAT enhancer binding protein beta (C/EBPβ) to the promoter regions of genes involved in BCAA degradation, such as BCKDHA and PCCA. nih.govbiorxiv.orgelifesciences.org The activation of C/EBPβ, a known regulator of BCAA degradation, ultimately leads to the observed increase in oxidative capacity. biorxiv.orgelifesciences.org

This intricate pathway demonstrates how a single metabolite can initiate a series of molecular events that culminate in a significant physiological response.

Effects on Protein ADP-Ribosylation (ADPr)

A key event in the signaling pathway initiated by 2-hydroxybutanoate is the modulation of protein ADP-ribosylation (ADPr). elifesciences.orgbiorxiv.orgresearchgate.net Specifically, the inhibition of BCAT enzymes by 2-hydroxybutanoate leads to a SIRT4-dependent shift in the compartmentalization of protein ADPr. elifesciences.orgnih.govresearchgate.net This results in a notable decrease in protein ADP-ribosylation within the nucleus. elifesciences.orgnih.govresearchgate.net

This reduction of nuclear ADPr is a critical step, as it allows for the increased binding of the transcription factor C/EBPβ to the promoters of genes responsible for BCAA degradation. nih.govbiorxiv.orgelifesciences.org Therefore, 2-hydroxybutanoate acts as a regulator of this important post-translational modification, influencing gene expression and cellular metabolism.

Metabolic Signaling and Systemic Effects

Modulation of Metabolic Processes and Energy Levels

Beyond its direct effects on muscle, 2-hydroxybutanoate also functions as a systemic metabolic signal. sonwuapi.com It can serve as an alternative energy source for tissues, particularly when glucose availability is low. sonwuapi.com The accumulation of 2-hydroxybutanoate is associated with a shift in whole-body metabolism, including a reduction in the respiratory exchange ratio, indicating a greater reliance on fat oxidation for energy. nih.gov

The compound is involved in the metabolism of several amino acids, including threonine and methionine. sonwuapi.com Its role extends to the central nervous system, where it can act as a neurotransmitter. sonwuapi.com The multifaceted nature of 2-hydroxybutanoate's influence on metabolic processes underscores its importance as a regulator of energy homeostasis in the body.

Influence on Whole-Body Metabolism

Sodium 2-hydroxybutanoate, also known as sodium alpha-hydroxybutyrate, is an endogenous metabolite that has been shown to influence whole-body metabolism. medchemexpress.comselleckchem.com Exogenous administration of this compound can induce an acute shift in the body's metabolic state. nih.govelifesciences.orgelifesciences.org Research indicates that 2-hydroxybutyrate (2HB) plays a role in metabolic regulation, particularly in the context of energy metabolism. chemimpex.com It is produced during periods of cellular stress and has been identified as a metabolic marker in various conditions, including metabolic disorders. nih.govelifesciences.org

Studies in mice have demonstrated that the administration of 2HB can alter metabolism. nih.govelifesciences.orgelifesciences.org This is linked to its role as a byproduct of endogenous cysteine synthesis, a process that can be upregulated during times of metabolic or oxidative stress. elifesciences.org The accumulation of 2HB is correlated with the metabolic flux through the branched-chain amino acid (BCAA) degradation pathway. elifesciences.orgelifesciences.org

Regulation of Respiratory Exchange Ratio (RER)

The respiratory exchange ratio (RER), which is the ratio of carbon dioxide produced to oxygen consumed, is a key indicator of which macronutrients are being metabolized for energy. A lower RER suggests a greater reliance on fat oxidation, while a higher RER indicates a preference for carbohydrate metabolism.

Studies have reported that the exogenous administration of 2-hydroxybutyrate (2HB) can lead to a reduction in the respiratory exchange ratio (RER) in mice. nih.govelifesciences.orgelifesciences.org This suggests a shift towards increased fat oxidation for energy. However, other studies have found that a single dose of 2HB administered two hours prior to an exhaustive exercise test did not acutely alter the RER during the exercise. nih.govelifesciences.org Interestingly, daily treatment with 2HB in mice undergoing exercise training did not show a difference in RER levels throughout the exercise compared to the control group. elifesciences.orgelifesciences.org

In a study involving lean humans, the infusion of other sodium salts of organic acids, such as sodium acetate (B1210297) and sodium lactate, resulted in a significant decrease in the RER. researchgate.net For instance, the RER decreased from a baseline of 0.85 to 0.75 after both acetate and lactate infusion. researchgate.net

Impact on Blood Glucose Levels

The administration of this compound has been shown to affect blood glucose levels. Research in mice has indicated that exogenous administration of 2-hydroxybutyrate (2HB) can lead to an increase in blood glucose. nih.govelifesciences.orgelifesciences.org This finding suggests that 2HB has the potential to alter glucose homeostasis.

It is important to note that the broader class of hydroxybutyrate compounds, including beta-hydroxybutyrate (BHB), has been studied in the context of glucose metabolism. However, γ-hydroxybutyrate (GHB), a different isomer, was found to have no effect on glucagon (B607659) secretion, a key hormone in regulating blood glucose, in mouse islets at both low and high glucose concentrations. nih.gov In human islets, GHB showed a tendency to stimulate glucagon secretion at low glucose levels. nih.gov

Neuroprotective Effects and Neuroscience Research

This compound and related ketone bodies have been a focus of neuroscience research for their potential neuroprotective effects. chemimpex.comchemimpex.com Ketone bodies like β-hydroxybutyrate (BHB) and acetoacetate (B1235776) serve as crucial alternative energy sources for the brain, particularly when glucose availability is limited. mdpi.com They can cross the blood-brain barrier and have demonstrated neuroprotective properties in various experimental models of neurodegenerative diseases. mdpi.comnih.gov

Research has shown that ketone bodies can enhance mitochondrial function, reduce oxidative stress, and mitigate apoptosis (programmed cell death). mdpi.com For instance, BHB has been shown to improve the function of mitochondrial complexes I and II, leading to enhanced ATP production. mdpi.com In a rat model of N-methyl-D-aspartate (NMDA)-induced retinal ganglion cell damage, both systemically administered lithium acetoacetate and sodium β-hydroxybutyrate demonstrated significant neuroprotective effects. nih.gov Furthermore, in primary neuronal cultures, D/L-β-hydroxybutyrate enhanced neuronal migration and processes associated with neural regeneration and the formation of new synapses. mdpi.comresearchgate.net

Potential Therapeutic Implications in Metabolic Disorders

The role of 2-hydroxybutyrate as a marker and modulator of metabolic processes has led to investigations into its therapeutic potential for metabolic disorders. chemimpex.com It has been identified as a biomarker for insulin (B600854) resistance and impaired glucose regulation even in non-diabetic individuals. wikipedia.org This suggests its utility in the early detection and study of conditions like type 2 diabetes.

The ability of ketone bodies, including derivatives of 2-hydroxybutyric acid, to serve as an alternative energy source is particularly relevant for certain metabolic diseases. nih.gov For example, in multiple acyl-CoA dehydrogenase deficiency (MADD), a severe metabolic disorder of fatty acid oxidation, direct supplementation with ketone bodies can be a life-saving intervention. nih.gov Animal studies have suggested that butyrate, a related short-chain fatty acid, can ameliorate diet-induced hepatic insulin resistance, reduce fat deposition in the liver, and improve inflammation. nih.gov

While research is ongoing, the modulation of metabolic pathways by this compound and related compounds presents a promising area for the development of novel therapeutic strategies for a range of metabolic disorders. chemimpex.com

Advanced Analytical Methodologies for 2 Hydroxybutanoate Quantification in Research

Chromatographic Techniques

Chromatography, a powerful separation technique, is the cornerstone of 2-hydroxybutanoate (B1229357) analysis. When coupled with mass spectrometry, it provides a robust platform for both the identification and quantification of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and well-established method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-hydroxybutanoate, a chemical derivatization step is necessary to increase their volatility. mdpi.comresearchgate.net Several studies have developed and validated sensitive GC-MS methods specifically for the quantification of 2-hydroxybutanoate in biological samples such as serum and urine. mdpi.comnih.govnih.gov

A common approach involves a liquid-liquid extraction of the analyte from the sample matrix, followed by derivatization. nih.govresearchgate.net One validated method uses a microwave-assisted derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA:TMCS), which is both rapid and efficient. nih.govnih.govcore.ac.uk The derivatized 2-hydroxybutanoate, typically as a trimethylsilyl (B98337) (TMS) ester, is then separated on a capillary column and detected by a mass spectrometer. mdpi.comnih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized compound. nih.gov For instance, the target ion m/z 233 is commonly used for the quantification of the di-TMS derivative of 2-hydroxybutyrate. mdpi.com

ParameterFindingSource(s)
Derivatization Agent N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) chromatographyonline.com
Extraction Method Liquid-liquid extraction with ethyl acetate (B1210297) nih.govnih.gov
Key Ions Monitored (m/z) Target: 131; Others: 190 mdpi.com
Limit of Quantification (LOQ) 5 µM in human serum nih.govnih.gov
Retention Time 3.7 minutes for the di-TMS derivative nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing non-volatile compounds like 2-hydroxybutanoate in their native form or with derivatization to improve chromatographic retention and ionization efficiency. gcms.czfrontiersin.org This technique separates compounds in a liquid mobile phase followed by detection with a mass spectrometer. LC-MS is particularly useful for analyzing complex biological fluids. frontiersin.org

Several LC-MS/MS methods have been developed for the simultaneous quantification of 2-hydroxybutanoate and other organic acids. nih.govmdpi.com These methods often employ reversed-phase chromatography with a C18 column. scispace.com To enhance sensitivity, especially for low-concentration analytes in samples like saliva, derivatization is often performed. nih.govnih.gov For example, derivatization with 2-pyridylmethyl (2PM) esters has been shown to yield excellent detection limits. nih.govnih.gov Another strategy involves chiral derivatization, using agents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), which not only improves detection sensitivity but also allows for the separation of the D and L enantiomers of 2-hydroxybutanoate. scispace.com

ParameterFindingSource(s)
Derivatization Agent 3-Nitrophenylhydrazine (B1228671) (3NPH) for short-chain fatty acids frontiersin.org
Derivatization Agent (Chiral) (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) for enantiomer separation scispace.com
Column Type Reversed-phase C18 scispace.com
Detection Mode Negative-ion electrospray ionization multiple reaction monitoring (MRM) frontiersin.org
Application Simultaneous quantification of D/L-2HB and D/L-3HB enantiomers in human tissues scispace.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is an evolution of LC-MS that uses columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and improved sensitivity. metabolomicscentre.ca This makes it a powerful tool for metabolomics and the analysis of organic acids, including 2-hydroxybutanoate, in various matrices like cell culture media and biological fluids. metabolomicscentre.ca

UHPLC-MS methods have been successfully applied in targeted metabolomics studies to associate 2-hydroxybutanoate with different physiological and pathological states. The technique's high throughput and sensitivity are advantageous for screening large numbers of samples. Similar to LC-MS, derivatization can be employed to enhance performance. A method using 3-nitrophenylhydrazine as a derivatization agent with a Charge Surface Hybrid reverse phase column has demonstrated good separation and quantification for a range of short-chain carboxylic acids, including 2-hydroxybutyrate, in multiple human biofluids.

ParameterFindingSource(s)
Application Analysis of organic acid content in cell culture media metabolomicscentre.ca
Technique Advantage Fast analysis with run times typically less than 8-10 minutes
Column Type Mixed-mode reversed-phase/anion-exchange or Charge Surface Hybrid C18
Derivatization Agent 3-Nitrophenylhydrazine (3NPH)
LLOQ 50 nM for 2-hydroxybutyrate in various biofluids

Comprehensive Two-Dimensional GC-TOF-MS

For highly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) provides superior separation power. nih.gov This technique uses two different GC columns with distinct separation mechanisms, and the effluent from the first column is sequentially trapped and injected into the second column. nih.gov The resulting separation occurs over a two-dimensional plane, significantly increasing peak capacity and resolving co-eluting compounds that would overlap in a one-dimensional GC analysis. nih.gov

GCxGC-TOF-MS has been utilized in metabolomics studies for biomarker discovery, where it has successfully identified 2-hydroxybutyric acid as a significant metabolite in various conditions. nih.govresearchgate.net The high resolving power is particularly beneficial for separating isomeric organic acids. nih.gov The time-of-flight mass spectrometer provides rapid, full-spectrum acquisition, which is essential for identifying the numerous narrow peaks generated in a GCxGC separation. As with other GC methods, derivatization to form volatile trimethylsilyl (TMS) derivatives is a necessary step for analyzing organic acids like 2-hydroxybutanoate. nih.govmetabolomicscentre.ca

ParameterFindingSource(s)
Primary Application Metabolomics for biomarker discovery in complex biological samples (e.g., serum, urine) nih.govresearchgate.netgcms.cz
Key Advantage Enhanced separation power resolves isomeric and co-eluting compounds nih.gov
Detector Time-of-Flight Mass Spectrometry (TOF-MS) for fast, full-spectrum acquisition metabolomicscentre.ca
Derivatization Trimethylsilyl (TMS) derivatives are formed for GC analysis nih.govmetabolomicscentre.ca
Identified Metabolite 2-hydroxybutyric acid has been identified as a potential biomarker in several studies nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can identify and quantify metabolites in biological samples with minimal preparation. ¹H-NMR is often used to obtain a metabolic fingerprint of a sample, providing structural information about the detected compounds.

Direct measurement of 2-hydroxybutanoate in plasma by ¹H-NMR can be challenging due to signal overlap with more abundant metabolites like lipids. However, specific spectral editing sequences can be employed to overcome these interferences and successfully measure elevated levels of hydroxybutyrates. Another advanced approach involves chiral derivatization to resolve the D and L enantiomers of 2-hydroxy acids. This method creates diastereomers that are distinguishable in the NMR spectrum, allowing for the quantification of individual enantiomers. While NMR is generally less sensitive than mass spectrometry-based methods, its non-invasive nature and high reproducibility make it a valuable tool in metabolomics research.

ParameterFindingSource(s)
Main Advantage Non-destructive, reproducible, and requires minimal sample preparation
Challenge Signal overlap from other metabolites (e.g., lipids) can interfere with detection
Advanced Technique Chiral derivatization allows for the resolution and quantification of D and L enantiomers
Application Identification and quantification of metabolites in plasma extracts
Limit of Quantification ~1 nmol for derivatized 2-hydroxyglutarate (demonstrating potential for other 2-hydroxy acids)

Sample Preparation and Derivatization Techniques

Effective sample preparation is critical for the reliable quantification of 2-hydroxybutanoate, irrespective of the analytical platform used. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and, if necessary, chemically modify it to improve its analytical properties.

For most methods, an initial extraction step is performed. Liquid-liquid extraction using solvents like ethyl acetate is common, particularly for GC-MS analysis. nih.govresearchgate.net This is often preceded by acidification of the sample with an acid such as hydrochloric acid (HCl) to ensure the 2-hydroxybutanoate is in its protonated, less polar form, facilitating its extraction into an organic solvent. nih.govresearchgate.net

Derivatization is a key step, especially for GC-based methods, to make the polar, non-volatile 2-hydroxybutanoate amenable to gas-phase analysis. Silylation is a frequent strategy, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govchromatographyonline.com Microwave-assisted derivatization has been shown to significantly shorten the reaction time. nih.govnih.gov For LC-MS, derivatization is used to enhance chromatographic retention and ionization efficiency. Agents like 3-nitrophenylhydrazine (3NPH), 2-pyridylmethyl (2PM) esters, and N-methylbenzylamine have been successfully employed for this purpose. nih.gov Chiral derivatizing agents are specifically used to enable the separation of enantiomers. scispace.com

Microwave-Assisted Derivatization

Microwave-assisted derivatization (MAD) has emerged as a rapid and efficient method for preparing 2-hydroxybutanoate for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govmdpi.com This technique significantly reduces derivatization times compared to conventional heating methods. mdpi.com

In a validated GC-MS method for quantifying 2-hydroxybutyrate (2-HB) in human serum, a derivatization step involving microwave irradiation for just two minutes was successfully implemented. mdpi.com This process utilized N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1) to form trimethylsilyl (TMS) ester derivatives of 2-HB. mdpi.com The quick and effective silylation achieved through this microwave-assisted approach highlights its utility for high-throughput sample processing in clinical and research laboratories. nih.govmdpi.com This method has been shown to be useful for the rapid, precise, and accurate quantification of 2-HB in serum samples. mdpi.com

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for isolating 2-hydroxybutanoate from complex biological matrices like serum, plasma, and saliva. nih.govmdpi.comnih.gov This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.

For the analysis of 2-hydroxybutyrate in human serum, a common LLE protocol involves acidification of the sample followed by extraction with an organic solvent such as ethyl acetate. mdpi.com In one specific method, 300 μL of a serum sample is acidified with 90 μL of 5 M hydrochloric acid, and then 4 mL of ethyl acetate is added for the extraction. mdpi.com After vigorous mixing and centrifugation to separate the layers, the organic phase containing the 2-hydroxybutanoate is collected and evaporated to dryness before derivatization and analysis. mdpi.com The choice of solvent and the pH of the aqueous phase are critical parameters that are optimized to ensure maximum recovery of the analyte. elementlabsolutions.com

Internal Standards and Isotope-Labeled Analogs (e.g., Sodium 2-hydroxybutanoate-d3)

The use of internal standards is essential for achieving high accuracy and precision in the quantitative analysis of 2-hydroxybutanoate. An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample in a known quantity before sample processing. It helps to correct for variations in extraction recovery, derivatization efficiency, and instrument response.

For the analysis of 2-hydroxybutanoate, a deuterated analog, this compound-d3, is an ideal internal standard. mdpi.commedchemexpress.comnih.gov Being isotopically labeled, it has nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during all stages of sample preparation and analysis. medchemexpress.com However, it can be distinguished from the endogenous compound by its higher mass in mass spectrometry. usercontent.one

In a validated GC-MS method, 30 μL of a 1 mM solution of 2-hydroxybutanoate-d3 was added to each sample, calibrator, and quality control sample before the liquid-liquid extraction step. mdpi.com The use of this isotope-labeled internal standard significantly improved the accuracy of the method and was crucial for meeting validation requirements. semanticscholar.org Other internal standards that have been used in methods analyzing multiple analytes include myristic acid-d27 and succinate-d4. mdpi.com

Validation of Analytical Methods (Accuracy, Precision, Recovery, Stability, Limit of Quantification)

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. europa.eu This involves a comprehensive evaluation of several key performance characteristics to ensure the reliability and accuracy of the results. For the quantification of 2-hydroxybutanoate, a robust validation process is essential for its application in research and clinical settings. nih.govsemanticscholar.org

A validated GC-MS method for 2-hydroxybutyrate in human serum demonstrated acceptable performance across all validation parameters. nih.govmdpi.com The key validation metrics included:

Accuracy : Reported as the percentage of recovery of a known amount of analyte added to the sample, accuracy should be determined over a specified range. europa.eu In one study, the accuracy for 2-hydroxybutyrate ranged from 96-101%. mdpi.com

Precision : This is a measure of the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV). The intra- and inter-assay imprecision for 2-hydroxybutyrate were found to be less than 8%. mdpi.com

Recovery : This refers to the extraction efficiency of an analytical process. The recovery of 2-hydroxybutyrate using liquid-liquid extraction with ethyl acetate was found to be acceptable. nih.gov

Stability : The stability of 2-hydroxybutyrate was assessed under various conditions. It was found to be stable in serum after three freeze-thaw cycles, and at both ambient temperature and 4°C for up to 24 hours. nih.govmdpi.com The derivatized extracts were stable for up to 96 hours. nih.govmdpi.com

Limit of Quantification (LOQ) : This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the GC-MS method, the LOQ for 2-hydroxybutyrate was 5 µM. nih.govmdpi.com Another method reported a limit of detection (LOD) of 1 µmol/L. usercontent.one

The following table summarizes the validation parameters from a study on the quantification of 2-hydroxybutyrate in human serum.

Validation ParameterResult
Accuracy 96-101% mdpi.com
Intra-assay Precision (CV) <8% mdpi.com
Inter-assay Precision (CV) <8% mdpi.com
Limit of Quantification (LOQ) 5 µM nih.govmdpi.com
Linearity (r) 0.998 semanticscholar.org
Analyte Stability (Serum, 24h at RT and 4°C) Stable nih.govmdpi.com
Analyte Stability (Serum, 3 Freeze-Thaw Cycles) Stable nih.govmdpi.com
Derivatized Extract Stability (96h) 89-109% mdpi.com

This table is based on data from a validated GC-MS method for the quantification of 2-hydroxybutyrate in human serum.

Application in Metabolomics Studies (Targeted and Untargeted)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Both targeted and untargeted metabolomics approaches have been instrumental in identifying and quantifying 2-hydroxybutanoate as a significant metabolite in various biological contexts. mdpi.comnih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a broad overview of the metabolome. This approach has been crucial in identifying 2-hydroxybutyrate as a potential biomarker in conditions like gestational diabetes mellitus and in response to exercise. nih.govelifesciences.orgnih.gov Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) is a powerful technique used in untargeted studies, allowing for the separation and identification of a large number of compounds in complex samples. mdpi.com

Targeted metabolomics , on the other hand, focuses on the precise quantification of a specific, predefined set of metabolites. Once a potential biomarker like 2-hydroxybutyrate is identified through untargeted studies, targeted methods are developed and validated for its accurate measurement in larger cohorts. mdpi.com These targeted assays, often using techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS), are essential for clinical validation and mechanistic studies. mdpi.comnih.gov The development of specific and sensitive methods for 2-hydroxybutyrate quantification is driven by its potential as an early indicator of metabolic dysregulation. mdpi.com

Advanced Synthetic Approaches and Stereochemistry of 2 Hydroxybutanoate Derivatives

Enantioselective Synthesis of (S)-2-Hydroxybutanoate and its Esters

The enantioselective synthesis of (S)-2-hydroxybutanoate and its corresponding esters is a critical area of research, driven by the importance of these compounds as chiral building blocks in the pharmaceutical and chemical industries. Both biocatalytic and chemical synthesis routes have been developed to produce the desired (S)-enantiomer with high purity.

Biocatalytic Production using Recombinant Microorganisms (e.g., Escherichia coli)

Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing optically pure compounds. Recombinant Escherichia coli has been engineered to produce (S)-2-hydroxybutanoic acid from L-threonine through a cascade biocatalysis system. researchgate.netresearcher.life

Enzyme Systems: L-Threonine Deaminase (TD), NAD-Dependent L-Lactate Dehydrogenase (LDH), Alcohol Dehydrogenase (ADH)

A multi-enzyme cascade has been established in E. coli for the production of (S)-2-hydroxybutyric acid. researchgate.netresearcher.life This system utilizes three key enzymes:

L-Threonine Deaminase (TD): This enzyme, also known as threonine dehydratase, catalyzes the conversion of L-threonine to α-ketobutyrate (2-oxobutanoate) and ammonia. researcher.lifewikipedia.org

NAD-Dependent L-Lactate Dehydrogenase (LDH): This dehydrogenase facilitates the reduction of the intermediate, 2-oxobutyric acid (2-OBA), to the final product, (S)-2-hydroxybutyric acid. researcher.life

Alcohol Dehydrogenase (ADH): ADH is employed for the regeneration of the essential cofactor NADH. researcher.life

Optimization of Enzyme Activity Ratios

A significant challenge in multi-enzyme cascade reactions is the mismatch in the conversion and consumption rates of intermediates. researcher.life To address this, strategies such as ribosome binding site regulation have been used to control the expression levels of TD, allowing for a fine-tuning of the conversion rate of 2-OBA. researcher.life By optimizing the activity ratio of the three enzymes, the efficiency of the biocatalytic process can be significantly enhanced. researcher.life

Chemical Synthesis Routes

While biocatalytic methods are promising, chemical synthesis remains a vital approach for producing 2-hydroxybutanoate (B1229357) derivatives.

Starting from Butyl (2S,3R)-Epoxybutanoate

One established chemical route to synthesize butyl (S)-2-hydroxybutanoate involves the regioselective ring-opening of butyl (2S,3R)-epoxybutanoate. researchgate.netthieme-connect.com This method utilizes a Lewis acid, such as scandium triflate, to mediate the thiolysis of the epoxybutanoate. researchgate.netthieme-connect.com The subsequent reductive cleavage of the resulting thioether yields butyl (S)-2-hydroxybutanoate with stereochemical retention and in quantitative yield. researchgate.netthieme-connect.com

Another approach involves a one-step conversion using a combination of a Grignard reagent, like methylmagnesium bromide, and a copper catalyst. thieme-connect.com This method provides an efficient conversion to the desired product in excellent yield. thieme-connect.com The reaction conditions, including the amount of copper catalyst and the temperature, have been optimized to maximize the yield. For instance, using 0.15 molar equivalents of copper(I) iodide at -78°C for 15 minutes resulted in a 99% yield. chemicalbook.com

EntryCu Catalysteq.Reaction conditionsYield (%)
1CuI0.075-78°C, 3.5 h83
2CuI0.15-20°C, 15 min64
3CuI0.15-78°C, 15 min99
4CuCl0.15-78°C, 15 min79
5CuBr0.15-78°C, 15 min76
Data from a study on the synthesis of (S)-Butyl 2-hydroxybutanoate. chemicalbook.com
Starting from Butyl (S)-2,3-Epoxypropanoate

An alternative and efficient method utilizes butyl (S)-2,3-epoxypropanoate as the starting material to produce butyl-(S)-2-hydroxybutanoate. researchgate.net

This approach involves a one-step conversion characterized by a stereo-specific ring-opening reaction. researchgate.net The reaction is carried out using a combination of methylmagnesium bromide (a Grignard reagent) and a copper catalyst. researchgate.netthieme-connect.com This method is valued for its high yield and efficiency. thieme-connect.com

Research has shown that the choice of copper catalyst and reaction conditions significantly impacts the yield of (S)-Butyl 2-hydroxybutanoate. The highest yield (99%) was achieved using 0.15 molar equivalents of copper(I) iodide at -78°C for 15 minutes. chemicalbook.com Using no catalyst resulted in a complex product mixture with no target product obtained, while an excessive amount of catalyst led to a decreased yield. chemicalbook.com

Table 1: Effect of Copper Catalyst and Reaction Conditions on the Synthesis of (S)-Butyl 2-hydroxybutanoate

Entry Copper Catalyst Catalyst eq. Reaction Conditions Yield (%)
Ex. 2 CuI 0.075 -78°C, 3.5 h 83%
Ex. 3 CuI 0.15 -20°C, 15 min 64%
Ex. 4 CuI 0.15 -78°C, 15 min 99%
Ex. 5 CuCl 0.15 -78°C, 15 min 79%
Ex. 6 CuBr 0.15 -78°C, 15 min 76%
Comp. Ex. 1 None 0 -78°C, 2.5 h -
Comp. Ex. 2 CuI 0.75 -78°C, 15 min 41%

Data sourced from ChemicalBook. chemicalbook.com

Synthesis from (S)-2-Aminobutanoic Acid

(S)-2-aminobutanoic acid serves as a precursor for the synthesis of 2-hydroxybutanoate derivatives. selleckchem.comselleckchem.com This conversion is a standard transformation in organic chemistry.

The synthesis begins with the hydroxylation of (S)-2-aminobutanoic acid. This is typically achieved through a diazotization reaction, where the amino group is converted into a diazonium salt, which is then displaced by a hydroxyl group upon treatment with water. This process yields (S)-2-hydroxybutanoic acid.

Following hydroxylation, salification can be performed by treating the resulting acid with a base, such as sodium hydroxide, to produce sodium (S)-2-hydroxybutanoate. Subsequent esterification, for instance, by reacting the acid with butanol under acidic conditions, would yield the corresponding butyl ester.

From (S)-2-Hydroxybutyrolactone

Another practical synthetic route employs (S)-2-hydroxybutyrolactone as the starting material. This compound can be efficiently converted into n-butyl (S)-2-hydroxybutanoate. researchgate.net A key reaction in this process is the etherification between a phenol (B47542) and n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate, which proceeds in excellent yield without compromising the optical purity. researchgate.net 2-hydroxybutyrolactone (2HBL) itself is considered an important synthetic intermediate. google.com

Synthesis of (R)-2-Hydroxybutanoate Derivatives

The synthesis of enantiomerically pure (R)-2-hydroxybutanoate derivatives is a significant focus in medicinal and materials chemistry, as these compounds serve as crucial building blocks. nih.gov Various strategies have been developed to achieve high yields and stereoselectivity.

Esterification Reactions

Esterification is a fundamental method for producing esters of 2-hydroxybutanoic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrogen chloride. chemguide.co.ukathabascau.ca The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol reactant is often used, or one of the products (usually water) is removed to shift the equilibrium according to Le Châtelier's Principle. athabascau.ca

A specific method for producing (R)-(−)-methyl 3-hydroxybutanoate involves the acid-catalyzed methanolysis of poly-[(R)-3-hydroxybutyric acid] (PHB). orgsyn.org In this process, PHB is heated at reflux with a solution of concentrated sulfuric acid in absolute methanol (B129727) for several days, resulting in the depolymerization of the polyester (B1180765) and the formation of the methyl ester. orgsyn.org This method yields the pure product after distillation. orgsyn.org

More advanced catalytic approaches have also been explored. For instance, tetramethoxysilane (B109134) (TMOS) has been shown to act as a catalyst/reagent for the selective methylation of 2-hydroxycarboxylic acids in methanol at room temperature. nih.gov This method results in a significantly accelerated rate of esterification for acids containing a 2-hydroxy group, such as 2-hydroxybutyric acid, compared to carboxylic acids lacking this functional group. nih.gov The proposed mechanism involves the formation of a reactive cyclic intermediate with the silicon reagent, which facilitates the nucleophilic attack by methanol. nih.gov

Esterification MethodReactantsKey Features
Fischer-Speier EsterificationCarboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄)Reversible reaction; requires shifting equilibrium for high yield. chemguide.co.ukathabascau.ca
Methanolysis of PHBPoly-[(R)-3-hydroxybutyric acid], Methanol, H₂SO₄Produces (R)-methyl 3-hydroxybutanoate from a biopolymer. orgsyn.org
TMOS-Catalyzed Methylation2-Hydroxycarboxylic Acid, Methanol, Si(OMe)₄Highly selective and accelerated esterification at room temperature. nih.gov

Hydroxylation and Hydrogenolysis

Asymmetric reduction of 2-oxo-butanoate esters is a prominent strategy for synthesizing chiral 2-hydroxybutanoate derivatives. This approach involves the hydrogenation of a ketone functional group to a hydroxyl group, creating a new stereocenter. The key to this method is the use of a chiral catalyst or biocatalyst that directs the reaction to favor the formation of the desired (R)-enantiomer.

One such method is the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutanoate over a platinum-based catalyst (Pt/Al₂O₃) modified with a chiral agent like 10,11-dicinchonidine. researchgate.net By optimizing reaction conditions such as hydrogen pressure, temperature, and substrate concentration, significant yields and enantiomeric excesses of ethyl (R)-2-hydroxy-4-phenylbutyrate can be achieved. researchgate.netacademax.com

Biocatalytic reductions offer a green and highly selective alternative. Various microorganisms and their isolated enzymes can catalyze the reduction of 2-oxo esters to their corresponding (R)-hydroxy esters with high optical purity. For example, ethyl (R)-2-hydroxy-4-phenylbutanoate can be produced via the microbial reduction of ethyl 2-oxo-4-phenylbutanoate using yeast strains like Rhodotorula minuta and Candida holmii. nih.gov These biocatalysts have demonstrated the ability to produce the (R)-enantiomer with enantiomeric excesses as high as 95%. nih.gov Similarly, recombinant Escherichia coli cells expressing specific alcohol dehydrogenases are used for the synthesis of compounds like ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, achieving excellent conversion yields and an enantiomeric excess of over 99%. tandfonline.com

Deracemization Strategies for Optically Pure Enantiomers

Deracemization is an efficient process for converting a racemic mixture (a 50:50 mixture of both enantiomers) into a single, optically pure enantiomer, theoretically allowing for a 100% yield. This contrasts with classical resolution, which has a maximum yield of 50%. nih.gov

Kinetic resolution is a common strategy where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. For instance, D-2-hydroxybutanoate (the (R)-enantiomer) can be produced with a high enantiomeric excess of 99.1% from a racemic mixture using an NAD-independent L-lactate dehydrogenase. nih.gov This enzyme selectively oxidizes the L-enantiomer to 2-oxobutanoate (B1229078), leaving the desired D-enantiomer unreacted and in high purity. nih.gov

Enzymatic deracemization can also be performed through the enantioselective hydrolysis of racemic esters. mdpi.com Hydrolases, such as lipases, can selectively cleave one ester enantiomer, allowing for the separation of an enantiomerically enriched acid from the unreacted ester. mdpi.com To improve the enantiomeric purity of the resulting product, a second enzymatic deracemization step can be applied. mdpi.com

More advanced techniques combine different catalytic methods. A one-pot, two-step photoenzymatic deracemization of secondary alcohols has been developed, which involves a non-selective photooxidation of the alcohol to a ketone, followed by a highly stereoselective enzymatic reduction of the ketone back to a single enantiomer of the alcohol. acs.org This approach has been shown to produce enantiomers with very high enantiomeric excess (up to >99% ee). acs.org Another method driven by visible light uses a combination of a heterogeneous dehydrogenation photocatalyst and a chiral molecular hydrogenation catalyst to convert racemic alcohols into enantiomerically enriched forms. nih.gov

Stereochemical Retention and Purity Assessment (e.g., enantiomeric excess (ee) value)

The success of a stereoselective synthesis or resolution is quantified by the stereochemical purity of the product. The most common measure for this is the enantiomeric excess (ee), which describes the degree to which one enantiomer is present in excess of the other in a mixture. chemistrysteps.com

The enantiomeric excess is calculated using the percentages or concentrations of the two enantiomers (R and S) in the mixture. study.comyoutube.com

Formula for Enantiomeric Excess (% ee): % ee = |(% Major Enantiomer - % Minor Enantiomer)| study.com

Alternatively, it can be calculated from the concentrations ([R] and [S]): % ee = (|[R] - [S]| / ([R] + [S])) * 100 study.com

A racemic mixture has an ee of 0%, while an enantiomerically pure substance has an ee of 100%. study.com

The enantiomeric excess is often determined experimentally by measuring the optical rotation of the sample. The observed optical rotation ([α]obs) of a mixture is directly proportional to the ee and the specific rotation ([α]pure) of the pure enantiomer. youtube.com

Formula for % ee using Optical Rotation: % ee = ([α]obs / [α]pure) * 100 youtube.com

Analytical techniques are crucial for accurately determining the ratio of enantiomers in a sample. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful methods for separating and quantifying enantiomers. oeno-one.eu Another method involves derivatizing the enantiomeric mixture with a chiral reagent, such as Mosher's reagent, to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatography techniques. researchgate.net

ParameterDefinitionExample Calculation
Enantiomeric Excess (ee)A measure of the purity of a chiral substance, indicating how much of one enantiomer is in excess of the racemate. chemistrysteps.comA mixture with 95% (R)-enantiomer and 5% (S)-enantiomer has an ee of 95% - 5% = 90%. chemistrysteps.com
Optical PurityThe ratio of the observed optical rotation of a sample to the optical rotation of a pure enantiomer, expressed as a percentage. youtube.com It is numerically equal to the enantiomeric excess. youtube.comIf a pure sample has [α] = +23.1° and a mixture has [α]obs = +18.5°, the optical purity is (18.5 / 23.1) * 100 = 80%. chemistrysteps.com
Racemic MixtureAn equimolar (1:1) mixture of two enantiomers. It is optically inactive.A mixture of 50% (R)-2-hydroxybutanoate and 50% (S)-2-hydroxybutanoate has an ee of 0%.

Biomarker Research and Clinical Significance

Biomarker for Insulin (B600854) Resistance and Glucose Intolerance

Elevated levels of 2-hydroxybutyrate have been identified as an early warning sign for both insulin resistance and impaired glucose regulation. lmdb.ca This appears to be linked to increased lipid oxidation and oxidative stress. lmdb.ca

Early Indicator of Dysglycemia and Type 2 Diabetes Mellitus (T2DM)

Multiple studies have highlighted 2-hydroxybutyrate as an early biomarker for the future development of dysglycemia and type 2 diabetes mellitus (T2DM). nih.gov Research indicates that it can predict the worsening of glucose tolerance in non-diabetic individuals. wikipedia.orgdiabetesjournals.org In fact, metabolomic studies have found that 2-hydroxybutyrate can predict the progression to T2DM in a healthy, normoglycemic population years before the clinical onset of the disease. nih.gov The compound's utility as an early indicator is a significant area of ongoing research. nih.gov

A study involving two large cohorts, the Relationship between Insulin Sensitivity and Cardiovascular Disease (RISC) study and the Botnia Prospective Study, demonstrated that α-hydroxybutyrate (α-HB), another name for 2-hydroxybutyrate, was a positive predictor of dysglycemia and T2DM, independent of traditional risk factors like family history of diabetes, sex, age, BMI, and fasting glucose. diabetesjournals.org

Association with Elevated Glucose and C-Peptide Levels

Research has shown a relationship between 2-hydroxybutyrate and key markers of glucose metabolism. In the final trimester of gestation, diabetic women without remaining beta-cell function exhibited elevated levels of 3-hydroxybutyrate (B1226725) (a related ketone body) in both plasma and amniotic fluid shortly after a meal. nih.gov While this study focused on 3-hydroxybutyrate, the metabolic pathways are interconnected. C-peptide, a byproduct of insulin production, is often measured alongside glucose and insulin to assess beta-cell function. nih.gov In diabetic ketoacidosis, a severe complication of diabetes, the measurement of C-peptide can help distinguish between type 1 and type 2 diabetes, although this is not a routine practice. wikipedia.org

A study of diabetic women in their last trimester found that amniotic fluid levels of both glucose and C-peptide were slightly elevated, while insulin levels were significantly higher compared to non-diabetic controls. nih.gov This highlights the complex interplay between these molecules in conditions of altered glucose metabolism.

Relationship with Increased Lipid Oxidation and Oxidative Stress

The elevation of 2-hydroxybutyrate is thought to be a consequence of increased lipid oxidation and oxidative stress. lmdb.ca Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. frontiersin.org This imbalance can lead to cellular damage.

Under conditions of oxidative stress, the demand for the antioxidant glutathione (B108866) increases. wikipedia.org The synthesis of glutathione can lead to the production of 2-hydroxybutyrate as a byproduct. wikipedia.orglmdb.ca Products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), are recognized markers of oxidative stress and are often elevated in conditions like diabetes. frontiersin.orgnih.govmdpi.com

Marker for Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A gas chromatography-mass spectrometry (GC-MS) based metabolic approach has identified 2-hydroxybutyrate as a biomarker for metabolic syndrome. nih.gov

Indicator of Cellular Stress Conditions

Beyond metabolic disorders, 2-hydroxybutyrate has also emerged as an indicator of broader cellular stress.

During Infection and Sepsis

Untargeted metabolomics analyses have identified 2-hydroxybutyrate as a metabolic marker for the severity of infection. elifesciences.orgnih.gov Sepsis, a life-threatening condition caused by the body's overwhelming response to an infection, is characterized by significant metabolic and oxidative stress. nih.govwjgnet.com

During sepsis, there is an increased production of reactive oxygen species like hydrogen peroxide (H2O2), leading to systemic oxidative stress. wjgnet.comwjgnet.com This state of oxidative stress can deplete the body's antioxidant defenses, including glutathione. wjgnet.com The increased demand for glutathione synthesis during such stressful events can lead to an increased production of 2-hydroxybutyrate. wikipedia.org Therefore, elevated levels of 2-hydroxybutyrate in patients with sepsis may reflect the underlying cellular stress and metabolic derangement.

Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's)

Research has explored the role of 2-hydroxybutyrate (often referred to as β-hydroxybutyrate or BHB in its ketone body form) as a potential biomarker and therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. uni-luebeck.deresearchgate.netnih.govpnas.org These conditions are often associated with mitochondrial dysfunction and impaired brain glucose metabolism. researchgate.netnih.gov

In the context of Alzheimer's disease (AD) , studies have shown that the ketone body β-hydroxybutyrate may offer neuroprotection. nih.govpnas.org Research indicates that BHB levels are lower in the brains of AD patients. nih.gov Exogenous administration of BHB in a mouse model of AD was found to reduce the formation of amyloid-β plaques, a key pathological hallmark of the disease. nih.gov The proposed mechanism involves the inhibition of the NLRP3 inflammasome, which contributes to neuroinflammation. nih.gov Furthermore, β-hydroxybutyrate has been identified as a regulator of protein solubility, a process that is lost in AD. nih.gov It has been shown to protect hippocampal neurons from the toxicity of the amyloid-β 1-42 fragment in cell culture models. pnas.org While established cerebrospinal fluid (CSF) biomarkers for AD include amyloid-beta 42 (Aβ42) and tau proteins, the role of 2-hydroxybutanoate (B1229357) as a direct diagnostic biomarker is still under investigation. nih.govmayocliniclabs.commdpi.com

For Parkinson's disease (PD) , a neurodegenerative disorder characterized by the loss of dopaminergic neurons, β-hydroxybutyrate has also demonstrated protective effects. researchgate.netfrontiersin.org In animal models, BHB has been shown to protect these neurons from damage and to improve motor deficits. researchgate.net The mechanism is thought to involve the rescue of mitochondrial respiration and an increase in ATP production. researchgate.net Metabolomic studies have identified altered levels of 2-hydroxybutyrate in patients with PD. One study found that the level of 2-hydroxybutyrate was higher in the plasma of PD patients compared to patients with multiple system atrophy (MSA), another parkinsonian disorder. nih.gov Another study using NMR spectroscopy found significantly increased levels of β-hydroxybutyrate in the urine of individuals with idiopathic Parkinson's disease compared to healthy controls. researchgate.net

Research Findings on 2-Hydroxybutanoate in Neurodegenerative Diseases
DiseaseSample TypeKey FindingReference
Alzheimer's DiseaseCell Culture (Hippocampal Neurons)d-β-hydroxybutyrate protected neurons from Aβ1–42 toxicity. pnas.org
Alzheimer's DiseaseMouse Model (5XFAD)Exogenous BHB administration reduced amyloid plaque formation. nih.gov
Alzheimer's DiseaseHuman Brain TissueBHB levels are lower in the brain parenchyma of AD patients. nih.gov
Parkinson's DiseaseCell Culture (Mesencephalic Neurons)d-β-hydroxybutyrate protected neurons from MPP+ toxicity. pnas.org
Parkinson's DiseaseMouse ModelInfusion of β-hydroxybutyrate mitigates features of PD by rescuing mitochondrial respiration. researchgate.net
Parkinson's DiseaseHuman PlasmaHigher level of 2-hydroxybutyrate in PD patients compared to MSA patients. nih.gov
Parkinson's DiseaseHuman UrineSignificantly increased levels of β-hydroxybutyrate in PD patients compared to healthy controls. researchgate.net

Potential Biomarker for Dietary Intake

2-Hydroxybutyric acid is an endogenous metabolite, meaning it is produced within the body. lmdb.ca It is a byproduct of the metabolism of certain amino acids, such as threonine and methionine, and is also involved in the synthesis of glutathione, a key antioxidant. hmdb.camosaicdx.com This endogenous production complicates its use as a biomarker for the consumption of a specific food. nih.gov For instance, although 2-hydroxybutyrate was identified in relation to shellfish consumption, it was not considered a specific biomarker due to its connection to endogenous metabolic processes like threonine metabolism and oxidative stress. nih.gov

Despite these challenges, some associations with dietary components have been noted. The urinary excretion of 2-hydroxybutyric acid has been reported to increase with alcohol consumption. nih.gov Additionally, 2-hydroxybutyric acid has been detected in cow's milk, which suggests it could be a potential, albeit non-specific, biomarker for the consumption of dairy products. hmdb.ca The search for reliable food intake biomarkers is a significant area of nutritional metabolomics, aiming to provide objective measures of dietary patterns, which are often reliant on self-reporting with inherent inaccuracies. cambridge.orgoup.comnih.gov Currently, a panel of multiple biomarkers is considered more likely to capture the complexity of dietary patterns than a single compound. oup.com

Applications in Pharmaceutical and Biotechnological Research

Substrate for Energy Metabolism Studies

Sodium 2-hydroxybutanoate (B1229357) serves as a valuable substrate in the study of energy metabolism. chemimpex.com As a ketone body, it is an alternative fuel source to glucose and fatty acids for the production of ATP in mitochondria. nih.govnih.gov The heart and kidneys, in particular, avidly consume ketone bodies for energy. nih.gov Following injury, neurons can shift their energy consumption towards ketone-derived metabolism, highlighting the compound's role in cellular energy adaptation. mdpi.com

Research has shown that gut microbiota can produce 2-hydroxybutyric acid (2HB), which can then enter systemic circulation. nih.gov Studies involving the administration of ketone supplements, such as those containing beta-hydroxybutyrate (a related ketone body), demonstrate a rapid increase in blood ketone levels, making them available for tissues to use as an energy source. nih.govnih.gov This characteristic allows researchers to utilize sodium 2-hydroxybutanoate to investigate metabolic pathways, the energetic efficiency of different fuel sources, and the response of cells and tissues to shifts in available energy substrates. chemimpex.comnih.gov

Investigational Therapeutic Agent in Metabolic Disorders

The role of ketone bodies as an alternative energy source has led to the investigation of this compound and related compounds as potential therapeutic agents for various metabolic disorders. cymitquimica.com Conditions characterized by dysregulated energy metabolism, such as certain mitochondrial disorders or glucose transporter deficiencies, are primary targets for this research. nih.govresearchgate.net

For instance, in rare metabolic diseases like multiple acyl-CoA dehydrogenase deficiency (MADD), where the body cannot properly break down fats for energy, providing an external source of ketones can be a critical therapeutic strategy. researchgate.netsysrevpharm.org Research into sodium oxybate, a related compound, has also provided insights into how individual metabolic differences, potentially linked to mitochondrial function, can affect drug tolerance. nih.gov Furthermore, studies on the broader class of beta-hydroxybutyrates suggest potential applications in managing conditions like type 2 diabetes by providing an alternative fuel and influencing cellular signaling pathways. nih.govsysrevpharm.org

Precursor for Biologically Active Molecules

Optically active 2-hydroxybutanoate is a significant chiral building block for the synthesis of various medicines. chemsrc.com Its specific stereochemistry is crucial for the biological activity of the final products. Research has demonstrated that 2-hydroxybutyric acid is a key precursor in the synthesis of important pharmaceuticals.

Detailed research findings on its role as a precursor are summarized below:

Target Molecule ClassSpecific ExamplesTherapeutic AreaReference
Anti-epileptic Drugs Levetiracetam, BrivaracetamEpilepsy researchgate.net
PPAR Agonists (R)-K-13675, MK-0533Dyslipidemia, Metabolic Disorders researchgate.net

These applications underscore the importance of 2-hydroxybutanoate as a starting material in medicinal chemistry, where precise molecular architecture is essential for efficacy.

Development of Nutraceuticals and Functional Foods

This compound has shown promise in the development of nutraceuticals and functional foods. chemimpex.com It can be added to beverages or food products as a nutritional enhancer, primarily to provide a source of ketone bodies. alibaba.com The wellness market has seen a steady increase in ketone body salts offered as dietary supplements. researchgate.net These products are designed to support nutritional ketosis, a metabolic state where the body primarily uses ketones for energy instead of glucose. nih.gov The use of these supplements is popular in the context of ketogenic diets and for individuals seeking to leverage the alternative energy pathway that ketones provide. nih.gov

Enhancing Drug Solubility and Bioavailability in Formulations

Enhancing the aqueous solubility of drug candidates is a major challenge in pharmaceutical development, as poor solubility can lead to insufficient bioavailability. nih.govnih.gov A common and effective strategy to improve the solubility and dissolution rate of poorly water-soluble drugs is to convert them into salt forms. nih.gov this compound is the sodium salt of 2-hydroxybutyric acid and is itself readily soluble in water. cymitquimica.comchembk.com

While direct evidence of its use as an excipient to solubilize other drug molecules is not prominent, its nature as a water-soluble salt exemplifies a key principle in formulation science. The conversion of an acidic drug into a sodium salt can significantly increase its solubility, which is particularly critical for oral dosage forms to ensure the drug dissolves in the gastrointestinal fluids and can be absorbed into the bloodstream. nih.gov The use of nanotechnology and the formation of nanoparticles are also advanced methods for improving the solubility and delivery of therapeutic agents. mdpi.com

Chiral Intermediate in Organic Synthesis

The production of single-enantiomer pharmaceuticals is critical, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov Optically active 2-hydroxybutanoic acid and its salts are highly valued as chiral intermediates in asymmetric organic synthesis. researchgate.netresearchgate.net They serve as starting materials for complex molecules where a specific three-dimensional structure is required.

The utility of 2-hydroxybutanoate is particularly notable in the synthesis of the peroxisome proliferator-activated receptor α (PPARα) agonist known as (R)-K-13675. researchgate.net Biocatalytic processes, which use enzymes to perform highly specific chemical transformations, are often employed to produce these chiral intermediates with high enantiomeric purity. nih.govcore.ac.uk The development of multi-enzyme systems for synthesizing chiral building blocks highlights the industrial significance of compounds like 2-hydroxybutanoate in creating modern pharmaceuticals. acs.org

Intermediate for Biodegradable Materials

This compound is a key monomer for the production of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). chemsrc.comresearchgate.netsmbb.mx These bioplastics are an environmentally friendly alternative to petroleum-based plastics due to their ability to biodegrade in various natural environments. nih.govnih.gov

Researchers have successfully engineered microorganisms, such as Escherichia coli and Ralstonia eutropha, to produce PHAs containing 2-hydroxybutyrate (2HB) monomers. smbb.mxnih.gov By manipulating the metabolic pathways of these bacteria, scientists can create novel copolymers with specific properties.

Research on 2-Hydroxybutyrate in Biodegradable Polymers

Polymer TypeProduction MethodKey FindingsReference
P(2HB-co-3HB) Biosynthesis in engineered E. coli.Copolymers containing 2HB monomers were successfully synthesized. smbb.mx
P(3HB-co-2HB) Biosynthesis in engineered R. eutropha.The engineered strain synthesized PHA containing up to 35 mol% of 2HB. nih.gov
P(2HB-b-3HB) Biosynthesis using a chimeric PHA synthase in E. coli.The resulting block copolymer was found to be an elastomer-like material, stretchable and elastic. nih.gov

The incorporation of 2HB units into the polymer chain alters the material's physical properties. For example, the block copolymer poly(2-hydroxybutyrate-b-3-hydroxybutyrate) exhibits elastomer-like qualities, which are distinct from the more rigid nature of other PHAs like poly(3-hydroxybutyrate). nih.gov This demonstrates the potential to tune the functionality of biodegradable materials by using 2-hydroxybutanoate as a monomer.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying sodium 2-hydroxybutanoate in biological samples?

  • Methodological Answer : this compound can be quantified using high-performance liquid chromatography (HPLC) paired with UV detection or mass spectrometry (LC-MS/MS). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is recommended, particularly for distinguishing enantiomers (DL- vs. L/D-forms) . Calibration curves using certified reference materials (CRMs) are essential to ensure accuracy, with attention to matrix effects in biological fluids (e.g., plasma, urine) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis involves enzymatic resolution using lipases or esterases to separate racemic mixtures. For example, Candida antarctica lipase B catalyzes the kinetic resolution of DL-2-hydroxybutanoic acid esters, yielding >98% enantiomeric excess (ee) for the desired isomer . Post-synthesis, recrystallization in ethanol/water mixtures (1:3 v/v) at 4°C enhances purity, as validated by melting point analysis (133–135°C) and chiral HPLC .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include solubility (freely soluble in water, 1.2 g/mL at 25°C), hygroscopicity (requires anhydrous storage), and pH stability (stable in neutral buffers but hydrolyzes in strongly acidic/basic conditions). Researchers must pre-test stability under experimental conditions (e.g., cell culture media, 37°C) to avoid confounding results .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic roles be resolved?

  • Methodological Answer : Discrepancies often arise from variations in model systems (e.g., in vitro vs. in vivo) or dosing protocols. To address this:

  • Standardize Models : Use isotopic labeling (e.g., ¹³C-2-hydroxybutanoate) to track metabolite flux in controlled systems like perfused rodent livers .
  • Control Confounders : Account for endogenous production by measuring baseline levels in control groups and using knockout models (e.g., CRISPR-Cas9-modified cells lacking hydroxybutanoate dehydrogenases) .
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile heterogeneous datasets, prioritizing studies with rigorous sodium quantification (24-hour urinary excretion vs. dietary recall) .

Q. What experimental designs are optimal for studying this compound’s interaction with cellular ion channels?

  • Methodological Answer : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human Na+/K+-ATPase or TRPV1 channels. Pre-incubate cells with 1–10 mM this compound (dissolved in isotonic saline) and monitor currents under voltage-clamp conditions. Include negative controls (e.g., sodium-free buffer) and validate specificity via competitive inhibition assays with known channel modulators (e.g., ouabain for Na+/K+-ATPase) .

Q. How can computational modeling predict this compound’s pharmacokinetics in disease states?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or PK-Sim. Input parameters include logP (-1.2), pKa (3.2), and tissue:plasma partition coefficients derived from rodent studies. Validate models against in vivo data from metabolic disease models (e.g., diabetic rats) to assess tissue-specific accumulation and renal clearance rates .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism. For small sample sizes, apply Bayesian hierarchical models to estimate EC₅₀ values with credible intervals. Report variability using coefficient of variation (CV) and assess outliers via Grubbs’ test .

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Batch Testing : Use NMR and LC-MS to verify purity (>98%) and enantiomeric ratio.
  • Stability Studies : Store batches under argon at -20°C and re-test every 6 months.
  • Data Normalization : Include batch as a random effect in mixed-effects statistical models to minimize variability in downstream analyses .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. In case of spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels. For inhalation risks, work in fume hoods with HEPA filters and monitor air concentrations using OSHA-approved sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.